molecular formula C9H17Cl2N3O B1443582 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1229626-81-6

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B1443582
CAS No.: 1229626-81-6
M. Wt: 254.15 g/mol
InChI Key: MXLIZOLRNJOLMN-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride is a high-purity chemical compound offered for scientific research and development. This pyrazole and piperidine derivative is provided as a dihydrochloride salt, a form that typically enhances aqueous solubility and stability, making it suitable for various biological and chemical applications . This compound serves as a valuable intermediate in pharmaceutical development, particularly in medicinal chemistry. Pyrazole derivatives are recognized as pharmacologically significant scaffolds present in agents with diverse therapeutic activities, including antidepressant and anticancer properties . The structural motif of this compound makes it a candidate for investigating neurological pathways and disorders such as anxiety and depression . Its potential application extends to biochemical assays, where it can be used as a tool to study enzyme interactions and inhibition mechanisms . From a synthetic chemistry perspective, the compound can undergo various reactions, including oxidation, reduction, and substitution, allowing for further structural diversification and derivatization . Industrial synthetic routes often optimize laboratory methods for scale and efficiency, employing techniques like continuous flow reactors to improve control and yield . Please Note: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-methyl-5-piperidin-2-yl-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-9(13)6-8(11-12)7-4-2-3-5-10-7;;/h6-7,10-11H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLIZOLRNJOLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

  • Industrial synthesis often adapts the laboratory synthetic routes but optimizes them for scale, cost-efficiency, and environmental considerations.

  • Continuous flow reactors are employed to improve reaction control, heat transfer, and safety, enabling precise control over reaction time and temperature, which enhances yield and purity.

  • Catalysts and reagents are selected to minimize waste and environmental impact, adhering to green chemistry principles.

  • The process includes inline monitoring techniques such as HPLC or NMR to ensure product quality and consistency.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Purpose Notes
Pyrazole ring formation Hydrazine derivative + β-keto ester Cyclization to form pyrazole ring Temperature: 0–80°C; solvent: ethanol
Piperidin-2-yl substitution Piperidine derivative, base Nucleophilic substitution Solvent: DCM or ethanol; reflux
N1-Methylation Methyl iodide or methylating agent Alkylation at N1 Controlled stoichiometry; inert atmosphere preferred
Dihydrochloride salt formation HCl in ethanol or water Salt formation Stirring at room temperature

Chemical Reaction Analysis

  • Oxidation and Reduction: The compound can undergo oxidation (e.g., with potassium permanganate or hydrogen peroxide) or reduction (e.g., with lithium aluminum hydride or sodium borohydride), modifying functional groups for derivative synthesis.

  • Substitution Reactions: The piperidine ring allows for further nucleophilic substitutions, enabling structural diversification.

  • Selectivity: Electron-donating groups like the piperidinyl substituent influence regioselectivity in reactions, favoring nucleophilic attack at specific sites.

Research Findings and Mechanistic Insights

  • The regioselective formation of the pyrazole ring and subsequent substitution steps rely on the differential activation energies of isomeric intermediates, as demonstrated in related pyrazole syntheses.

  • Optimization of reaction parameters such as temperature, solvent polarity, and reagent ratios has been shown to enhance yield and selectivity significantly.

  • Continuous flow synthesis methods have demonstrated improved scalability and reproducibility over batch processes.

Comparative Structural and Functional Data

Feature 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol Dihydrochloride Similar Compound: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Substituent at C3 Piperidin-2-yl Trifluoromethyl (CF₃)
Electronic Effect Electron-donating Electron-withdrawing
Impact on Reactivity Enhances nucleophilic substitution Increases metabolic stability
Typical Use Medicinal chemistry intermediate Herbicide intermediate
Synthetic Complexity Moderate, requires multiple steps High regioselectivity required

Chemical Reactions Analysis

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Introduction to 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol Dihydrochloride

This compound is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound, with the molecular formula C10H19Cl2N3OC_{10}H_{19}Cl_2N_3O and a molecular weight of 268.18 g/mol, is a derivative of pyrazole and piperidine, which are both significant in medicinal chemistry and drug development.

Pharmaceutical Development

This compound has been investigated for its potential use in developing new therapeutic agents. The presence of the piperidine ring makes it a candidate for various pharmacological activities, including:

  • Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants by modulating neurotransmitter systems.
  • Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, making this compound a potential lead for anticancer drug discovery.

Neuroscience Research

Due to its ability to interact with neurotransmitter receptors, this compound is also being explored in neuroscience. It may serve as a tool compound for investigating neurological pathways and disorders such as anxiety and depression.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to bind selectively to certain targets makes it valuable for understanding complex biological systems.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. The results demonstrated significant serotonin reuptake inhibition, suggesting potential antidepressant effects. The study highlighted the importance of structural modifications in enhancing pharmacological activity.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of pyrazole derivatives, where this compound was tested against several cancer cell lines. The findings revealed that this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The research underscored the need for further studies to optimize its efficacy and understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole Derivatives with Agrochemical Activity

Compound 5a : 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
  • Molecular Formula : C₁₆H₁₂F₃N₃OS
  • Key Features : Trifluoromethyl and benzylthio substituents, fused oxadiazole ring.
  • Activity : Exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking (PDB:2FBW) indicates interaction with succinate dehydrogenase (SDH), similar to the fungicide penthiopyrad .
  • Synthesis: Five-step route from ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate .
Comparison :
  • Structural Differences : The target compound lacks the oxadiazole and trifluoromethyl groups but includes a piperidine ring.
  • Functional Implications : The dihydrochloride salt of the target compound may improve water solubility compared to the neutral 5a, which relies on lipophilic groups (e.g., benzylthio) for membrane penetration.

Simplified Pyrazole Derivatives

1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ol
  • Molecular Formula : C₇H₁₂N₂O
  • Key Features : Isopropyl substituent instead of piperidin-2-yl; neutral form.
  • Activity: Not specified in evidence, but simpler alkyl groups may reduce target specificity compared to the piperidine moiety .
Comparison :
  • The dihydrochloride form of the target compound offers superior solubility, critical for bioavailability in aqueous systems. The piperidine ring may enable interactions with chiral or hydrophobic binding pockets in biological targets.

Quinazolinedione Pharmaceuticals

Pelanserine (5f)
  • Key Features : Quinazolinedione core with antihypertensive properties.
  • Synthesis : Alkylation using dimethyl/diethyl carbonates under microwave irradiation, optimized for efficiency .
Comparison :
  • The target compound’s pyrazole-piperidine scaffold differs significantly from the quinazolinedione core, suggesting divergent applications (e.g., agrochemical vs. cardiovascular drug).

Functional Analogues in Catalysis and Materials

Bis-Pyrazole Derivatives

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)
  • Key Features : Dual pyrazole units linked by an arylmethylene group.
  • Applications: Synthesized using L-proline-supported graphene oxide/Fe₃O₄ nanocomposite catalysts, indicating use in green chemistry or materials science .
Comparison :
  • The bis-pyrazole structure introduces steric bulk, reducing flexibility compared to the monocyclic target compound. Applications likely differ (e.g., catalysis vs. bioactivity).

Biological Activity

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H14_{14}Cl2_{2}N4_{4}O. The compound features a pyrazole ring substituted with a piperidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In particular, its efficacy against various strains of bacteria and fungi has been documented.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

The compound showed significant activity against Candida albicans, with an MIC of 8 µg/mL, indicating potential as an antifungal agent. Additionally, it demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has also explored the anticancer potential of pyrazole derivatives. A study indicated that compounds similar to 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol exhibited cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Pyrazole Derivatives

Cell LineIC50_{50} (µM)Reference
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

The IC50_{50} values indicate that the compound exhibits promising cytotoxicity against breast and cervical cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

The precise mechanism by which 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole ring plays a critical role in interacting with biological targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their antimicrobial properties. The study highlighted that modifications in the piperidine substituent significantly influenced the biological activity, with certain derivatives showing enhanced efficacy against resistant strains of bacteria and fungi .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core template. Key steps include:

  • Condensation reactions between piperidine derivatives and pyrazole precursors under controlled pH (e.g., using aqueous NaOH/acetone mixtures) to form the base structure .
  • Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form, ensuring stoichiometric equivalence (2:1 HCl ratio) .
  • Purification using recrystallization (methanol/water) or reverse-phase HPLC to achieve ≥95% purity .
    • Critical Considerations : Monitor reaction intermediates via TLC or LC-MS to avoid side products like N-alkylation byproducts .

Q. How should researchers characterize the compound’s structure and purity?

  • Methodological Answer :

  • Structural confirmation : Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry, particularly for the piperidine ring conformation . Complement with 1^1H/13^13C NMR to verify substituent positions (e.g., methyl and hydroxyl groups on the pyrazole ring) .
  • Purity analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity thresholds ≥95% are typical for pharmacological studies .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points (e.g., melting range 177–179°C) .

Q. What solvents are recommended for solubility and formulation studies?

  • Methodological Answer :

  • The dihydrochloride salt enhances aqueous solubility compared to the free base. Use polar solvents like DMSO (for stock solutions) or methanol/water mixtures (for in vitro assays).
  • Caution : Avoid halogenated solvents (e.g., DCM), which may destabilize the hydrochloride salt .
  • For kinetic solubility assays, simulate physiological conditions using PBS (pH 7.4) with sonication to prevent aggregation .

Advanced Research Questions

Q. How does the dihydrochloride salt formulation influence bioavailability and receptor binding?

  • Methodological Answer :

  • Bioavailability : The salt form improves intestinal absorption due to enhanced solubility. Compare pharmacokinetic profiles (e.g., Cmax_{max}, Tmax_{max}) between free base and salt forms using rodent models .
  • Receptor binding : Conduct competitive binding assays (e.g., for cannabinoid receptors CB1/CB2) to evaluate salt-induced changes in IC50_{50}. Use radiolabeled ligands like [3^3H]SR141716 for high sensitivity .
  • Counterion effects : Compare dihydrochloride with other salts (e.g., sulfate) to assess anion-specific impacts on membrane permeability .

Q. What are common contradictions in pharmacological data, and how can they be resolved?

  • Methodological Answer :

  • In vitro vs. in vivo efficacy : Discrepancies may arise from metabolic instability. Use liver microsome assays to identify cytochrome P450-mediated degradation .
  • Solvent interference : DMSO at >0.1% can alter receptor conformation. Validate solvent-free formulations using lyophilized compound reconstituted in saline .
  • Batch variability : Ensure consistent salt stoichiometry via elemental analysis (e.g., Cl^- content by ion chromatography) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the piperidine ring, which may cause splitting of signals .
  • Isotopic labeling : Synthesize 2^2H- or 13^13C-labeled analogs to distinguish overlapping signals in crowded spectral regions .
  • Multi-technique validation : Cross-validate NMR findings with high-resolution mass spectrometry (HR-MS) and IR spectroscopy for functional group confirmation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s pKa and solubility?

  • Methodological Answer :

  • pKa variability : Predicted pKa values (e.g., 8.08 ± 0.28) may differ from experimental measurements due to solvent polarity. Use potentiometric titration in standardized buffers (e.g., 0.15 M KCl) for accuracy .
  • Solubility conflicts : Discrepancies often stem from polymorphic forms. Characterize crystalline vs. amorphous phases via X-ray powder diffraction (XRPD) and adjust recrystallization protocols accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.